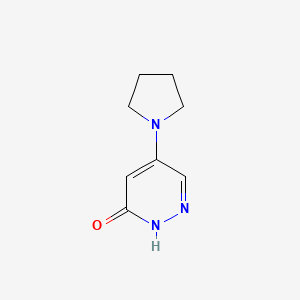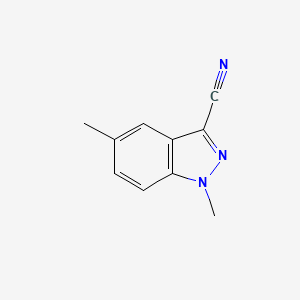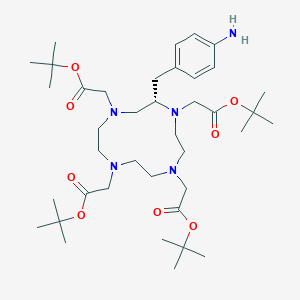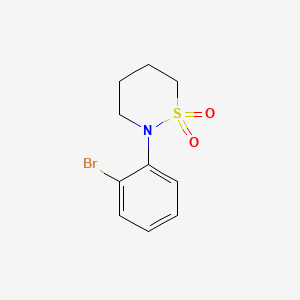![molecular formula C6H11BrO B1437549 [(2-Bromoethoxy)methyl]cyclopropane CAS No. 56988-04-6](/img/structure/B1437549.png)
[(2-Bromoethoxy)methyl]cyclopropane
Vue d'ensemble
Description
“[(2-Bromoethoxy)methyl]cyclopropane” is a chemical compound with the molecular formula C6H11BrO. It has an average mass of 179.055 Da and a monoisotopic mass of 177.999313 Da .
Synthesis Analysis
The synthesis of structurally various bromomethyl cyclopropane has been developed via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . The reaction mechanism was discussed in the paper .Molecular Structure Analysis
The molecular structure of “[(2-Bromoethoxy)methyl]cyclopropane” consists of a cyclopropane ring with a bromoethoxy methyl group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of “[(2-Bromoethoxy)methyl]cyclopropane” include a density of 1.4±0.1 g/cm3, boiling point of 190.7±13.0 °C at 760 mmHg, vapour pressure of 0.7±0.4 mmHg at 25°C, enthalpy of vaporization of 40.9±3.0 kJ/mol, and flash point of 76.2±26.4 °C . It also has an index of refraction of 1.499, molar refractivity of 37.3±0.3 cm3, and a molar volume of 126.9±3.0 cm3 .Applications De Recherche Scientifique
- Summary of Application: Cyclopropanes are important strained rings that have gained attention due to their unique reactivity . They exist in many natural products and have been widely used in various fields such as organic synthesis, medicinal chemistry, and materials science .
- Methods of Application: The synthesis of cyclopropanes can be classified by the type of catalytic system, including regio-, diastereo-, and enantio-selective reactions .
- Results or Outcomes: The use of cyclopropanes as versatile building blocks has contributed to the sustainable development in the field of organic synthesis .
- Summary of Application: The synthesis of structurally various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .
- Methods of Application: The reaction involves the use of α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .
- Results or Outcomes: The process yields structurally various bromomethyl cyclopropane derivatives in excellent yields within about 3 seconds .
- Summary of Application: The ring-opening/cyclization of cyclopropane derivatives has drawn great attention in the past several decades .
- Methods of Application: The process involves the oxidative radical ring-opening/cyclization of cyclopropane derivatives, including methylenecyclopropanes, cyclopropyl olefins, and cyclopropanols .
- Results or Outcomes: The development of this process has contributed to the advancement in the synthesis of cyclopropane derivatives .
Organic Synthesis
Synthesis of Bromomethyl Cyclopropane Derivatives
Ring-Opening/Cyclization of Cyclopropane Derivatives
- Summary of Application: This process involves the synthesis of various cyclopropyl methyl bromide derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N .
- Methods of Application: The reaction involves the use of α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .
- Results or Outcomes: The process yields structurally various bromomethyl cyclopropane derivatives in excellent yields within about 3 seconds .
- Summary of Application: A new class of bromide-based nonflammable electrolytes for sodium metal batteries has been reported, using flame-retardant 2-bromo-1-(2-bromoethoxy)ethane (BBE) solvent .
- Methods of Application: The BBE solvent not only has higher fire retardancy than typical P, Cl, F-based nonflammable solvents, but also derives a solid electrolyte interphase (SEI) containing NaBr with a high ionic conductivity to suppress the dendrite and gassing issues .
- Results or Outcomes: The BBE-based electrolyte prolongs the cycle life (80% capacity retention) of Na3V2(PO4)3//Na cells from 60 cycles in traditional electrolytes to 1500 cycles and produces a stable cycle life of 1400 h in the Na//Na symmetric cells .
Synthesis of Various Cyclopropyl Methyl Bromide Derivatives
Nonflammable Electrolyte for Sodium Metal Batteries
- Summary of Application: The cyclopropyl group is influential in biological systems, for example, as antibacterial in many herbal compounds, in antiviral and some enzyme inhibition activities .
- Methods of Application: The synthesis of biologically active compounds often involves the use of cyclopropane derivatives, including [(2-Bromoethoxy)methyl]cyclopropane .
- Results or Outcomes: The development of these compounds has contributed to the advancement in medicinal chemistry .
- Summary of Application: The first synthesis of 1,1,2,2,3-penta-substituted cyclopropane was described by Mariella et al .
- Methods of Application: The reaction involves the simple condensation reaction of aldehyde and malononitrile affords alkylidenemalononitriles, then reaction with the second malononitrile provides Michael adduct. Then bromination of this product with bromine was done, and finally, intramolecular nucleophilic attack of a carbon atom to the other carbon-containing bromine atom (shoving the bromide ion out) produces penta-substituted cyclopropane .
- Results or Outcomes: The process yields penta-substituted cyclopropane .
Synthesis of Biologically Active Compounds
Synthesis of Penta-Substituted Cyclopropane
Propriétés
IUPAC Name |
2-bromoethoxymethylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-3-4-8-5-6-1-2-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCYWTUUCLZIPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Bromoethoxy)methyl]cyclopropane | |
CAS RN |
56988-04-6 | |
| Record name | [(2-bromoethoxy)methyl]cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,4-dimethylphenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437466.png)
![N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437467.png)
![3-[(2-Furylmethyl)amino]-N-methylpropanamide](/img/structure/B1437469.png)
![N-Ethyl-3-[(3-pyridinylmethyl)amino]propanamide](/img/structure/B1437470.png)
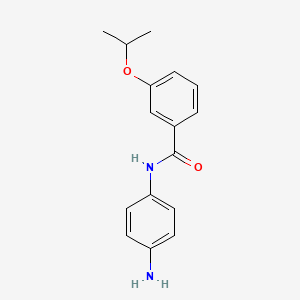
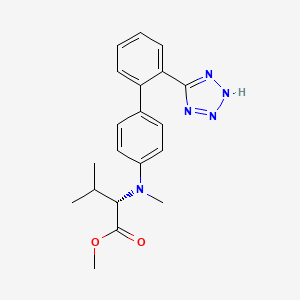
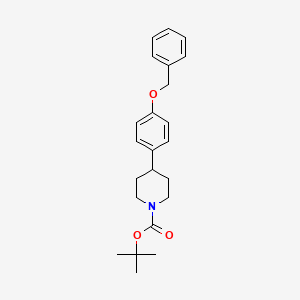
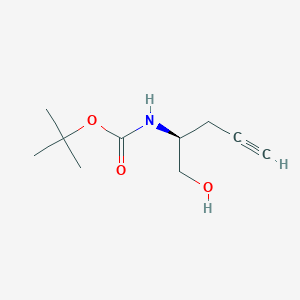
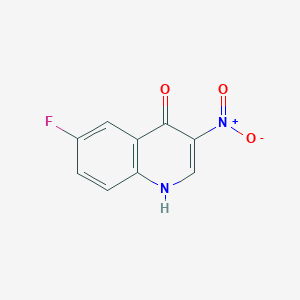
![6-chloro-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1437483.png)
